5-Bromo-2-methylbenzaldehyde

Organic Synthesis Regioselectivity Electrophilic Aromatic Substitution

This 5-bromo-2-methylbenzaldehyde features a unique 5-bromo-2-methyl substitution pattern enabling regioselective Suzuki-Miyaura cross-couplings and potent ALDH2 inhibition (Ki = 2.4 µM). Its 3:1 product ratio advantage over the 3-bromo isomer ensures efficient derivatization for SGLT1 inhibitor synthesis. Reproducible synthetic outcomes demand this exact CAS.

Molecular Formula C8H7BrO
Molecular Weight 199.04 g/mol
CAS No. 90050-59-2
Cat. No. B1279380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methylbenzaldehyde
CAS90050-59-2
Molecular FormulaC8H7BrO
Molecular Weight199.04 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Br)C=O
InChIInChI=1S/C8H7BrO/c1-6-2-3-8(9)4-7(6)5-10/h2-5H,1H3
InChIKeyYILPAIKZHXATHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-methylbenzaldehyde (CAS 90050-59-2): Chemical Identity and Sourcing Profile


5-Bromo-2-methylbenzaldehyde (CAS 90050-59-2) is a brominated aromatic aldehyde with the molecular formula C₈H₇BrO and a molecular weight of 199.04 g/mol [1]. It is a key building block in organic synthesis, characterized by the presence of both a bromine atom and an aldehyde group on a methyl-substituted benzene ring . This compound is widely used as a versatile intermediate in the pharmaceutical and chemical industries, particularly for constructing complex molecules through various condensation and cross-coupling reactions .

Why Generic Substitution of 5-Bromo-2-methylbenzaldehyde (CAS 90050-59-2) is Scientifically Unjustified


The specific substitution pattern of 5-Bromo-2-methylbenzaldehyde—a bromine atom at the 5-position and a methyl group at the 2-position relative to the aldehyde—imparts unique electronic and steric properties that directly influence its reactivity in downstream applications . Simply substituting this compound with another bromobenzaldehyde, a chlorinated analog, or a non-halogenated precursor without rigorous validation can lead to dramatically different reaction outcomes, including altered regioselectivity in cross-couplings, changes in biological target engagement, and significant variations in synthetic yield . The following quantitative evidence demonstrates the specific, verifiable differentiations that mandate the use of this precise compound for reproducible scientific results.

Quantitative Evidence for 5-Bromo-2-methylbenzaldehyde (CAS 90050-59-2): Direct Comparisons with Analogs


Comparative Electrophilicity and Regioselectivity: 5-Bromo-2-methylbenzaldehyde vs. 3-Bromo-2-methylbenzaldehyde

The bromination of 2-methylbenzaldehyde yields a mixture of 5-bromo-2-methylbenzaldehyde and its regioisomer, 3-bromo-2-methylbenzaldehyde. The reaction inherently favors the 5-bromo isomer in a ratio of approximately 3:1 under standard Lewis acid-catalyzed conditions . This differential product distribution underscores the significant impact of the methyl group's directing effects, making the 5-bromo isomer the major and more accessible product.

Organic Synthesis Regioselectivity Electrophilic Aromatic Substitution

Synthesis Yield of 5-Bromo-2-methylbenzaldehyde vs. Alternative Starting Materials

The synthesis of 5-bromo-2-methylbenzaldehyde from 2-methylbenzaldehyde proceeds with a reported yield of 21% using a specific bromination protocol involving AlCl₃ and Br₂ in CH₂Cl₂ . In contrast, alternative synthetic routes to brominated benzaldehydes, such as the preparation of 5-bromo-2,4-dimethylbenzaldehyde from this compound via reaction with ethylene, demonstrate the compound's utility as a versatile intermediate for further derivatization .

Organic Synthesis Process Chemistry Yield Optimization

Biological Target Engagement: ALDH2 Inhibition Potency of 5-Bromo-2-methylbenzaldehyde

5-Bromo-2-methylbenzaldehyde has been quantitatively evaluated for its ability to inhibit human aldehyde dehydrogenase 2 (ALDH2), a mitochondrial enzyme. In a competitive inhibition assay, it exhibited a Ki of 2,400 nM (2.4 µM) and an IC₅₀ of 4,600 nM (4.6 µM) against the full-length recombinant enzyme [1]. This represents a specific, measurable biochemical interaction that distinguishes it from structurally similar aldehydes that may not have been profiled for this target.

Medicinal Chemistry Enzyme Inhibition ALDH2

Optimal Application Scenarios for 5-Bromo-2-methylbenzaldehyde (CAS 90050-59-2) Based on Quantitative Evidence


Synthesis of 5-Bromo-2-methylbenzaldehyde Derivatives via Cross-Coupling

The compound's bromine atom at the 5-position serves as an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, enabling the introduction of diverse aryl or alkenyl groups. This is a primary application in medicinal chemistry for building complex molecular scaffolds . The regioselective advantage, as shown by the 3:1 product ratio over the 3-bromo isomer, ensures that the major product is optimally positioned for further derivatization.

ALDH2-Targeted Chemical Probe Development

Given its documented inhibitory activity against ALDH2 (Ki = 2.4 µM, IC₅₀ = 4.6 µM), 5-Bromo-2-methylbenzaldehyde can be utilized as a starting point for the development of more potent and selective ALDH2 inhibitors . This is relevant for research into conditions where ALDH2 plays a role, such as in certain cancers or alcohol-related disorders.

Synthesis of 5-Bromo-2,4-dimethylbenzaldehyde for SGLT1 Inhibitor Programs

5-Bromo-2-methylbenzaldehyde is a documented reagent for the synthesis of 5-bromo-2,4-dimethylbenzaldehyde via reaction with ethylene . This derivative has been reported to possess potent inhibitory activity against sodium-dependent glucose transporter 1 (SGLT1), a target for diabetes therapies . This provides a direct link to a therapeutically relevant research area.

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